N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide
Description
Systematic IUPAC Name Derivation and Structural Validation
The IUPAC name of this compound is derived through a hierarchical analysis of its functional groups and substituents. The parent structure is a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom). Positions 2 and 4 of the piperidine ring are substituted with oxo groups (C=O), while position 3 bears a carbothioamide group (-C(=S)-NH₂). The nitrogen atom at position 1 of the piperidine is further substituted with a 3-chloro-2-methoxyphenyl group.
The systematic name follows IUPAC priority rules:
- Parent chain selection : Piperidine is selected as the parent heterocycle.
- Substituent numbering : The oxo groups at positions 2 and 4 are prioritized, followed by the carbothioamide at position 3.
- Prefix addition : The 3-chloro-2-methoxyphenyl group is prefixed as "N-(3-chloro-2-methoxyphenyl)."
The structural validity of this nomenclature is confirmed via SMILES notation (Simplified Molecular-Input Line-Entry System):COC1=C(C=CC(=C1)Cl)NC(=S)C2C(=O)NC(=O)CC2
This string encodes the methoxy group (CO), chloro-substituted phenyl ring (C1=C(C=CC(=C1)Cl)), thioamide linkage (NC(=S)), and the 2,4-dioxopiperidine core (C2C(=O)NC(=O)CC2).
CAS Registry Number (2311903-55-4) and Alternative Designations
The compound is uniquely identified by its CAS Registry Number 2311903-55-4 , assigned by the Chemical Abstracts Service (CAS) to ensure global standardization. Alternative designations include:
Molecular Formula (C₁₃H₁₃ClN₂O₃S) and Mass Spectrometric Confirmation
The molecular formula C₁₃H₁₃ClN₂O₃S corresponds to a molecular weight of 312.772 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.011 | 156.143 |
| H | 13 | 1.008 | 13.104 |
| Cl | 1 | 35.453 | 35.453 |
| N | 2 | 14.007 | 28.014 |
| O | 3 | 16.00 | 48.00 |
| S | 1 | 32.065 | 32.065 |
| Total | 312.772 |
Mass spectrometric analysis reveals a molecular ion peak at m/z 313.78 [M+H]⁺ , consistent with the theoretical molecular weight. Key fragmentation patterns include:
- Loss of methoxy group (-OCH₃, 31.03 Da): Peak at m/z 282.75.
- Cleavage of the piperidine ring : Peaks at m/z 199.08 (C₇H₆ClNO₂S⁺) and m/z 114.04 (C₅H₈NO₂⁺).
- Thioamide dissociation (-C(=S)NH₂, 76.12 Da): Peak at m/z 237.66.
Properties
Molecular Formula |
C13H13ClN2O3S |
|---|---|
Molecular Weight |
312.77 g/mol |
IUPAC Name |
N-(3-chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-11-7(14)3-2-4-8(11)16-13(20)10-9(17)5-6-15-12(10)18/h2-4,10H,5-6H2,1H3,(H,15,18)(H,16,20) |
InChI Key |
OCRYACWKKCLQOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC(=S)C2C(=O)CCNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide typically involves the reaction of 3-chloro-2-methoxyaniline with a suitable piperidine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Pathways for Related Compounds
The patents and publications describe multi-step syntheses for similar heterocyclic compounds, which may inform plausible reaction pathways for the target compound.
Formation of Heterocyclic Cores
-
Pyrrolo[3,2-c]pyridin-4-ones (e.g., VWZQMVRNALNOBA-UHFFFAOYSA-N ) are synthesized via nucleophilic aromatic substitution (S<sub>N</sub>Ar) of dichloropyrimidine intermediates with amines or other nucleophiles .
-
Pyrimidine-4-carboxamides (e.g., LEI-401 ) are constructed through regioselective substitution of dichloropyrimidines followed by amide coupling .
Chiral Resolution
-
Stereoisomers (e.g., (2R)- and (2S)-configured compounds) are separated using chiral chromatography or enzymatic resolution, as seen in morpholine derivatives .
Functional Groups
-
Dioxopiperidine ring : A six-membered lactam with two ketone groups, common in bioactive compounds for binding protein targets .
-
Carbothioamide group : A sulfur-containing amide, which may enhance stability or interact with thiol-containing enzymes .
-
3-Chloro-2-methoxyphenyl substituent : A meta-chloro and ortho-methoxy aryl group, likely introduced via electrophilic substitution or coupling reactions .
Reactivity Considerations
-
Thioamide hydrolysis : Susceptible to hydrolysis under acidic or basic conditions, requiring careful handling during synthesis .
-
Dioxopiperidine instability : May undergo ring-opening under nucleophilic or acidic conditions, necessitating mild reaction conditions .
Comparison with Analogous Compounds
Research Gaps and Recommendations
-
Direct synthesis data : No explicit protocols for the target compound are available in the provided sources.
-
Bioactivity profiling : Structural similarity to EGFR or NAPE-PLD inhibitors suggests potential for kinase or enzyme inhibition, but experimental validation is required.
-
Stability studies : Hydrolysis of the carbothioamide group and dioxopiperidine stability need characterization.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound may serve as a lead structure in the development of anticancer agents. Research indicates that derivatives of piperidine compounds exhibit significant inhibitory effects on various cancer cell lines. The presence of the chloro and methoxy groups can enhance the compound's interaction with biological targets involved in cancer progression .
- Targeted Protein Degradation :
-
Neuroprotective Properties :
- Heterocyclic compounds similar to N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide have been investigated for their neuroprotective effects. This includes their ability to inhibit acetylcholinesterase, which is crucial in Alzheimer's disease therapy . The compound's structural features may contribute to its efficacy in neurodegenerative disease models.
-
Enzyme Inhibition :
- The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways associated with various diseases. Its ability to modulate enzyme activity can be pivotal in developing treatments for conditions such as diabetes and obesity.
- Antibacterial and Antifungal Effects :
Case Studies
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
- Dioxopiperidine vs. Piperazine/Piperidine: The dioxopiperidine ring introduces two electron-withdrawing ketone groups, reducing ring basicity and altering conformational flexibility compared to piperazine or piperidine analogs. This may influence receptor binding kinetics or solubility .
- Carbothioamide (-C(=S)-NH-) vs. However, thioamides are more susceptible to metabolic oxidation, which could limit bioavailability .
- Aromatic Substituents: The 3-chloro-2-methoxyphenyl group provides steric bulk and electron-donating/withdrawing effects distinct from simpler chlorophenyl or methoxyphenyl substituents in analogs .
Pharmacokinetic and Pharmacodynamic Profiles
BAK4-51 (Piperazine-Based D3R Antagonist)
- Limitations: Acts as a substrate for P-glycoprotein (P-gp) and BCRP efflux transporters, leading to poor brain penetration in rats and monkeys .
- Comparison: The target compound’s dioxopiperidine core may exhibit different transporter interactions due to reduced basicity. However, the thioamide group’s lipophilicity could still promote efflux, similar to BAK4-51.
4-(2-Chlorophenyl)-N-pyridin-3-ylpiperazine-1-carbothioamide
- Structural Closeness: Shares the carbothioamide group but uses a piperazine ring. Piperazine’s basic nitrogen atoms enhance water solubility, whereas dioxopiperidine’s ketones may reduce it .
3-Chloro-N-phenyl-phthalimide
- Application: Industrial use in polymer synthesis (e.g., polyimides). Its rigid phthalimide structure contrasts with the target compound’s flexible dioxopiperidine, highlighting divergent applications (material science vs. bioactive molecules) .
Hydrogen Bonding and Crystal Packing
- Thioamide vs. Carboxamide: The weaker hydrogen-bonding capacity of the thioamide group (C=S donor strength ~50% of C=O) may result in less stable crystal lattices and lower melting points compared to carboxamide analogs. This could influence formulation strategies .
Biological Activity
N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H13ClN2O3S
- Molecular Weight : 312.77 g/mol
- CAS Number : 2311903-55-4
This compound features a piperidine ring with a dioxo moiety and a carbothioamide group, which are known to influence its biological activity.
The biological activity of this compound has been associated with several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit certain proteases or kinases, which are critical in cancer progression and other diseases .
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Some research indicates that compounds with similar structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's .
Anticancer Activity
A study conducted on the compound's effects on glioblastoma cells revealed significant cytotoxicity. The compound was tested against a panel of glioblastoma cell lines, showing IC50 values in the low micromolar range. This suggests that it could be developed further as a therapeutic agent for treating aggressive brain tumors .
Neuroprotective Potential
In another study focusing on neurodegeneration, this compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that the compound could significantly reduce cell death in cultured neurons exposed to oxidative stressors, highlighting its potential for treating conditions like Alzheimer's disease .
Comparative Biological Activity Table
Q & A
Basic: What are the standard synthetic routes for N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide?
The compound is typically synthesized via a multi-step approach involving:
- Thioamidation : Reacting a pre-synthesized piperidine-2,4-dione intermediate with 3-chloro-2-methoxyaniline in the presence of a carbodiimide coupling agent (e.g., DCC) and Lawesson’s reagent to introduce the carbothioamide group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Validation : Confirmation via -NMR (δ 8.2–8.5 ppm for aromatic protons) and LC-MS (m/z = 325.8 [M+H]) .
Advanced: How can regioselectivity challenges in the thioamidation step be addressed?
Regioselectivity issues arise due to competing nucleophilic sites on the piperidine-dione scaffold. Strategies include:
- Temperature modulation : Conducting reactions at 0–5°C to favor kinetically controlled attack at the more electrophilic carbonyl (C-3 position) .
- Protecting group strategies : Temporarily blocking the C-4 carbonyl with a tert-butyloxycarbonyl (Boc) group to direct thioamidation to C-3, followed by acidic deprotection .
- Computational modeling : Using DFT calculations (e.g., Gaussian 16) to predict reactive sites and optimize reaction conditions .
Basic: What spectroscopic techniques are essential for structural characterization?
- - and -NMR : Assign aromatic (δ 6.8–7.5 ppm) and thiocarbonyl (C=S, δ 190–200 ppm) signals.
- FT-IR : Confirm C=S stretch at 1150–1250 cm and NH bending at 1550–1600 cm .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (CHClNOS) with <2 ppm error .
Advanced: How can X-ray crystallography resolve ambiguities in hydrogen bonding networks?
- Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement : Apply SHELXL-2018 for full-matrix least-squares refinement, focusing on hydrogen-bonding parameters (D–H···A distances, angles) .
- Graph-set analysis : Classify motifs (e.g., rings) using Mercury software to identify dominant intermolecular interactions (e.g., N–H···S=C) .
Basic: What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial PPTases (e.g., Sfp from B. subtilis), monitoring coenzyme A conjugation .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) at the methoxyphenyl ring to enhance PPTase inhibition (IC < 1 µM) .
- Scaffold hopping : Replace the piperidine-dione core with pyrazolo[3,4-d]pyrimidine to improve metabolic stability (assessed via liver microsome assays) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA (Sybyl-X) to correlate steric/electrostatic fields with activity data .
Basic: How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?
- Dynamic effects : NMR detects time-averaged conformers, while X-ray provides static snapshots. Compare solution-state (NMR) and solid-state (X-ray) geometries .
- Tautomerism : Check for thione-thiol tautomerism via variable-temperature NMR (e.g., coalescence temperature analysis) .
Advanced: What strategies mitigate crystallographic disorder in the piperidine ring?
- Low-temperature data collection : Reduce thermal motion by cooling crystals to 100 K .
- Twinned refinement : Use SHELXL’s TWIN command to model overlapping orientations .
- DFT-assisted modeling : Refine disordered regions using computed partial charges and bond lengths .
Basic: What safety precautions are required during synthesis?
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., Lawesson’s reagent).
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Waste disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .
Advanced: How can metabolomics identify off-target effects in biological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
